molecular formula C28H28FN5O B3725957 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B3725957
M. Wt: 469.6 g/mol
InChI Key: WBNLQTRYZZIYEE-KVIPGNKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of hydrazones and indoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazono group, and a piperazino group attached to an indole core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Introduction of the Hydrazono Group: The hydrazono group can be introduced by reacting the indole derivative with an appropriate hydrazine derivative, such as 2-fluorophenylhydrazine, under mild conditions.

    Attachment of the Piperazino Group: The piperazino group can be attached through a nucleophilic substitution reaction, where the indole derivative reacts with a piperazine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazono group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-diones, while reduction may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biology, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the fluorophenyl group may enhance the compound’s binding affinity to biological targets.

Medicine

In medicine, such compounds are of interest for their potential therapeutic properties. They may be investigated for their anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydrazono group may participate in hydrogen bonding. The piperazino group may modulate the compound’s overall conformation, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(E)-2-(2-Chlorophenyl)hydrazono]-1-({4-[(E)-3-phenyl-2-propenyl]piperazino}methyl)-1,3-dihydro-2H-indol-2-one
  • 3-[(E)-2-(2-Bromophenyl)hydrazono]-1-({4-[(E)-3-phenyl-2-propenyl]piperazino}methyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of 3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance metabolic stability and binding affinity, making this compound potentially more effective in its applications compared to its chlorinated or brominated analogs.

Properties

IUPAC Name

3-[(2-fluorophenyl)diazenyl]-1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN5O/c29-24-13-5-6-14-25(24)30-31-27-23-12-4-7-15-26(23)34(28(27)35)21-33-19-17-32(18-20-33)16-8-11-22-9-2-1-3-10-22/h1-15,35H,16-21H2/b11-8+,31-30?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNLQTRYZZIYEE-KVIPGNKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CN3C4=CC=CC=C4C(=C3O)N=NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CN3C4=CC=CC=C4C(=C3O)N=NC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 4
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 5
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE
Reactant of Route 6
3-[(E)-2-(2-FLUOROPHENYL)HYDRAZONO]-1-({4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHYL)-1,3-DIHYDRO-2H-INDOL-2-ONE

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